N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide
Description
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide is a heterocyclic compound featuring an indeno[1,2-d]thiazole core fused with a bicyclic aromatic system. The molecule includes a 4-[(4-methoxyphenyl)sulfanyl]butanamide side chain, which introduces a sulfanyl (S–) linkage and a methoxy-substituted phenyl group.
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-25-15-8-10-16(11-9-15)26-12-4-7-19(24)22-21-23-20-17-6-3-2-5-14(17)13-18(20)27-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYGWYNGTSMAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide involves its interaction with molecular targets such as enzymes. For instance, its antiviral activity is attributed to its ability to bind to the active site of the 3CLpro enzyme, thereby inhibiting its function and preventing viral replication. Molecular docking studies have provided insights into the binding mode and interactions at the molecular level .
Comparison with Similar Compounds
Structural Analog: N-{8H-Indeno[1,2-d]thiazol-2-yl}-2-(naphthalen-1-yl)acetamide
Key Features :
Comparison :
- The naphthalene moiety enhances aromatic stacking interactions, which may improve binding affinity to hydrophobic enzyme pockets compared to the methoxyphenyl group in the target compound.
Indeno[1,2-d]thiazole Derivatives as SARS-CoV-2 Inhibitors
Several indeno[1,2-d]thiazole derivatives (e.g., compounds 7c–7i) were synthesized with varying substituents (e.g., methoxy, chloro, isobutoxy) on the benzamide side chain. Key findings include:
| Compound | Substituent(s) | Yield (%) | Molecular Weight (g/mol) |
|---|---|---|---|
| 7c | Isobutoxy, 3,5-dimethoxy | 40 | 422.48 |
| 7d | Methyl, 3,5-dimethoxy | 47 | 378.43 |
| 7e | Chloro, 3,5-dimethoxy | 39 | 398.87 |
| 7h | Methoxy, 3-methoxy | 47 | 364.40 |
Comparison :
Thiazole Derivatives with Piperazine-Acetamide Moieties
Compounds such as 13–18 (e.g., N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide) feature piperazine rings linked to thiazole cores :
| Compound | Substituent(s) | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 13 | 4-Methoxyphenyl, p-tolyl | 75 | 289–290 | 422.54 |
| 16 | 4-Methoxyphenyl, phenyl | 86 | 281–282 | 408.52 |
Comparison :
- The target compound lacks a piperazine ring, which in analogs like 13 and 16 contributes to basicity and hydrogen-bonding capacity.
Thiazole-Based BRAFV600E Kinase Inhibitors
Compound 19 (N-[2-Benzenesulfonyl-1-(4-fluorophenyl)-ethylidene]-N′-[4-(4-methoxyphenyl)thiazol-2-yl]-hydrazine) shares the 4-methoxyphenyl-thiazole motif but incorporates a sulfonyl-hydrazine group .
Comparison :
- The sulfonyl group in 19 enhances electronegativity and may improve solubility in polar solvents compared to the sulfanyl linkage in the target compound.
- Both compounds leverage the methoxyphenyl group for π-π stacking, but the target compound’s indeno-thiazole core likely increases planarity and aromatic interactions.
Cardioprotective Thiazole-Hydrazine Derivatives
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide demonstrated superior cardioprotective activity to reference drugs like Levocarnitine .
Comparison :
- The hydrazine moiety in this analog introduces additional hydrogen-bonding sites, which are absent in the target compound’s butanamide chain.
- Both compounds utilize the 4-methoxyphenyl-thiazole system, suggesting shared pharmacophoric elements for biological activity.
Biological Activity
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide is a compound of interest due to its potential biological activities, particularly in the context of viral infections and possibly other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H23N3O3S2. It has a molecular weight of 453.5770 g/mol. The compound features a complex structure that includes an indeno-thiazole core and a methoxyphenyl sulfanyl group.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The process generally includes the formation of the indeno-thiazole framework followed by the introduction of the sulfanyl and butanamide moieties. Detailed synthetic routes are often documented in chemical literature and can vary based on specific experimental conditions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar indeno-thiazole derivatives against SARS-CoV-2. For instance, a related compound demonstrated significant inhibitory activity against the SARS-CoV-2 3CLpro protease with an IC50 value of 1.28 μM, indicating that modifications to the indeno-thiazole structure can enhance antiviral properties .
The mechanism by which this compound exerts its biological effects is likely linked to its ability to inhibit key viral enzymes or proteins involved in replication. Molecular docking studies suggest that such compounds can effectively bind to target sites within viral proteases, disrupting their function .
Study on SARS-CoV-2 Inhibition
A study synthesized various 8H-indeno[1,2-d]thiazole derivatives and evaluated their activities against SARS-CoV-2 3CLpro. Among these derivatives, one compound exhibited an IC50 value of 6.42 μM, demonstrating that structural modifications can significantly impact biological efficacy . This underscores the importance of structure-activity relationships (SAR) in drug design.
Data Summary
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antiviral | TBD | SARS-CoV-2 3CLpro |
| Related Indeno-Thiazole Derivative | Antiviral | 1.28 | SARS-CoV-2 3CLpro |
| Related Indeno-Thiazole Derivative | Antiviral | 6.42 | SARS-CoV-2 3CLpro |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
